

Spectroscopic Analysis of 2-(4-Formylphenoxy)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

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An In-depth Examination of the Spectroscopic Signatures of a Versatile Synthetic Building Block

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound **2-(4-Formylphenoxy)acetonitrile**, a key intermediate in various synthetic pathways. Due to the absence of publicly available experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the characterization of this molecule. While predicted data serves as a valuable reference, it is imperative to confirm these findings with experimental data as it becomes available.

Introduction

2-(4-Formylphenoxy)acetonitrile ($C_9H_7NO_2$) is a bifunctional organic molecule featuring a formyl group and a nitrile moiety attached to a phenoxy scaffold.^{[1][2]} Its molecular weight is 161.16 g/mol, and it is registered under CAS number 385383-45-9.^{[1][2][3]} The presence of two reactive functional groups, an aldehyde and a nitrile, makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and materials.

Accurate structural elucidation and purity assessment are critical for any chemical compound intended for research and development. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a comprehensive overview of the theoretical spectroscopic data for **2-(4-Formylphenoxy)acetonitrile**.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of **2-(4-Formylphenoxy)acetonitrile** is presented below. The key functional groups and proton/carbon environments that give rise to distinct spectroscopic signals are highlighted.

Caption: Molecular structure of **2-(4-Formylphenoxy)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and methylene protons.

Experimental Protocol (General):

- Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9	Singlet	1H	Aldehydic proton (-CHO)
~7.8	Doublet	2H	Aromatic protons (ortho to -CHO)
~7.1	Doublet	2H	Aromatic protons (ortho to -OCH ₂ CN)
~5.0	Singlet	2H	Methylene protons (-OCH ₂ CN)

Rationale:

- The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet far downfield.
- The aromatic protons will exhibit a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing formyl group will be deshielded and appear at a lower field than the protons ortho to the electron-donating ether linkage.
- The methylene protons of the acetonitrile group are adjacent to an oxygen atom and will appear as a singlet in the midfield region.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Experimental Protocol (General):

- Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
- Acquire a proton-decoupled ^{13}C NMR spectrum.

- Longer acquisition times may be necessary to observe quaternary carbons and the nitrile carbon.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~190	Aldehydic carbon (-CHO)
~162	Aromatic carbon attached to oxygen (-O-Car)
~132	Aromatic carbons ortho to -CHO
~131	Aromatic quaternary carbon attached to -CHO
~116	Nitrile carbon (-CN)
~115	Aromatic carbons ortho to -OCH ₂ CN
~55	Methylene carbon (-OCH ₂ CN)

Rationale:

- The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field.
- The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the electronegative oxygen will be downfield, while the others will be in the typical aromatic region.
- The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.
- The methylene carbon, being attached to an oxygen, will be in the aliphatic region but deshielded compared to a simple alkane.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

- For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- For a liquid sample, a thin film between salt plates can be used.
- Record the spectrum over the range of 4000-400 cm^{-1} .

Predicted IR Data:

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2900	Weak	Aliphatic C-H stretch
~2250	Medium-Sharp	$\text{C}\equiv\text{N}$ (nitrile) stretch
~1700	Strong	$\text{C}=\text{O}$ (aldehyde) stretch
~1600, ~1500	Medium	Aromatic $\text{C}=\text{C}$ stretch
~1250	Strong	Aryl-O-C (ether) stretch

Rationale:

- The most prominent peaks will be the strong carbonyl stretch of the aldehyde and the sharp, medium intensity nitrile stretch.
- The aromatic C-H and $\text{C}=\text{C}$ stretches will confirm the presence of the benzene ring.
- The strong band corresponding to the aryl ether linkage is also a key diagnostic feature.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

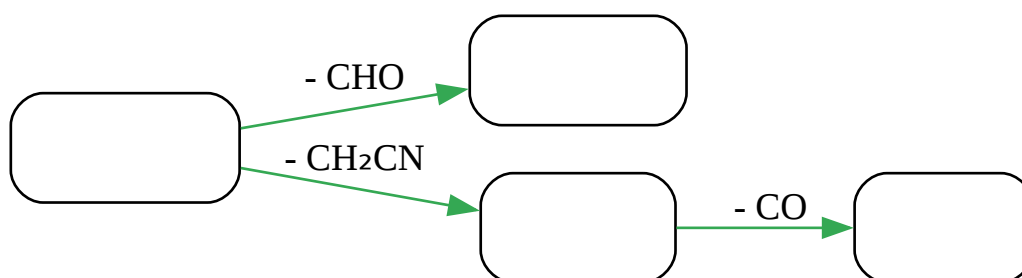
Experimental Protocol (General):

- Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquire the mass spectrum.

Predicted Mass Spectrometry Data (EI):

m/z	Possible Fragment
161	$[M]^+$ (Molecular Ion)
132	$[M-CHO]^+$
121	$[M-CH_2CN]^+$
93	$[C_6H_5O]^+$

Fragmentation Pathway:



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Sources

- 1. 2-(4-Formylphenoxy)acetonitrile 385383-45-9 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- 2. 2-(4-Formylphenoxy)acetonitrile | CAS:385383-45-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. 385383-45-9 Cas No. | 2-(4-Formylphenoxy)acetonitrile | Matrix Scientific [matrixscientific.com]
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